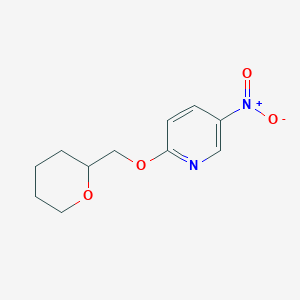

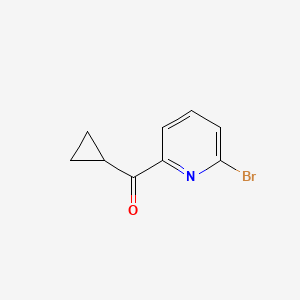

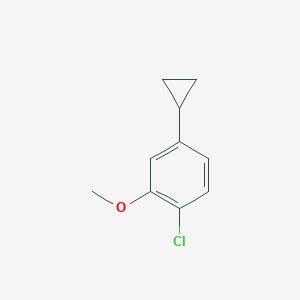

![molecular formula C10H11Cl2NO2 B1394114 N-[2-(2,5-dichlorophenoxy)ethyl]acetamide CAS No. 1188262-61-4](/img/structure/B1394114.png)

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide

Overview

Description

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 255.14 g/mol. It is a member of the phenoxyalkanoic acid family of herbicides, which are known for their selective action on broadleaf weeds.

Scientific Research Applications

Anti-inflammatory Applications

“N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” and its derivatives have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation . This selective inhibition can potentially lead to the development of new anti-inflammatory medications that have fewer side effects compared to non-selective COX inhibitors.

Anticancer Activity

Some derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” have been evaluated for their potential as anticancer agents. These compounds have shown moderate-to-good antiproliferative activities against various cancer cell lines, including MCF-7 and A549 . This suggests that they could be used in the development of new therapies for treating certain types of cancer.

c-Met Kinase Inhibition

The compound and its chalcone hybrids have been studied as potential c-Met kinase inhibitors . c-Met is involved in cellular processes that lead to the development and progression of cancer. Inhibiting this kinase could be a viable strategy for cancer treatment, particularly for cancers where c-Met plays a crucial role.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” derivatives interact with biological targets such as COX-2 . These studies help in understanding the binding efficiency and the potential effectiveness of these compounds as inhibitors.

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives with potential biological activities . The ability to create a range of derivatives allows researchers to fine-tune the properties of the compounds for specific applications.

Biological Evaluation

Derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” have undergone biological evaluations to determine their effectiveness in various biological assays . These evaluations are crucial for assessing the therapeutic potential of the compounds.

Antimigratory Properties

Some specific derivatives have been found to possess antimigratory properties, which could be beneficial in preventing the spread of cancer cells . This application is particularly relevant in the context of metastatic cancer, where inhibiting cell migration can significantly impact disease progression.

Selectivity for Enzyme Inhibition

Research has indicated that certain derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” may exhibit selectivity when inhibiting enzymes, which is advantageous for reducing side effects and increasing therapeutic efficacy .

properties

IUPAC Name |

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBSRFBRHIWYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)

![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)

![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

methanone hydrochloride](/img/structure/B1394039.png)

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)